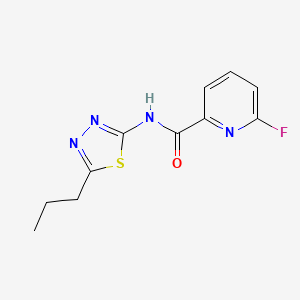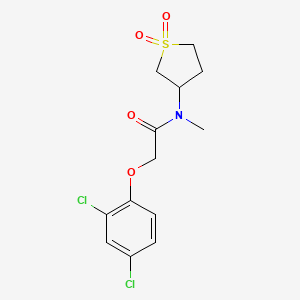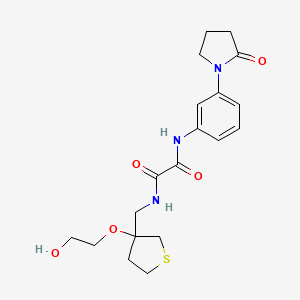amino}phenol CAS No. 874124-14-8](/img/structure/B2858741.png)
4-{[4-(Benzenesulfonyl)-5-chloro-1,3-thiazol-2-yl](methyl)amino}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Phenolic Acids and Their Biological Activities
Phenolic acids like Chlorogenic Acid (CGA) have shown a range of therapeutic roles, including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, neuroprotective, anti-obesity, antiviral, antimicrobial, anti-hypertension activities, and as a central nervous system stimulator. CGA's effects on lipid and glucose metabolism suggest potential benefits in managing disorders like hepatic steatosis, cardiovascular disease, diabetes, and obesity. Its hepatoprotective effects are particularly noted for protecting against chemical or lipopolysaccharide-induced injuries (Naveed et al., 2018).
Parabens in Aquatic Environments
Parabens, esters of para-hydroxybenzoic acid, are used as preservatives in various products. Despite their biodegradability, parabens are ubiquitous in surface water and sediments due to continuous introduction into the environment. They may act as weak endocrine disrupters, but their health effects are still controversial. Understanding their occurrence, fate, and behavior in aquatic environments is crucial for assessing environmental impact and human health implications (Haman et al., 2015).
Antioxidant Additives to Oils
Research on derivatives of phloroglucinol and methylviologen for their antioxidant properties highlights the ongoing search for new organic compounds with pronounced antioxidant activity. These compounds have been studied for their ability to act as metal deactivators, suggesting potential applications in enhancing the oxidative stability of oils (Alexanyan et al., 2019).
Heterocyclic Compounds Synthesis
The reactivity of certain heterocyclic compounds provides a valuable foundation for synthesizing a broad range of heterocycles. These compounds serve as key intermediates in developing pharmaceuticals and dyes, underscoring the versatility and importance of heterocyclic chemistry in medicinal and synthetic organic chemistry (Gomaa & Ali, 2020).
Phenothiazines in Medicine
Phenothiazines have been recognized for their broad spectrum of biological activities, including antipsychotic, anticancer, antibacterial, antifungal, antiviral, anti-inflammatory, and antimalarial effects. Recent medicinal chemistry investigations have explored new phenothiazine derivatives, revealing promising antibacterial, antifungal, anticancer, antiviral, anti-inflammatory, antimalarial, antifilarial, trypanocidal, anticonvulsant, analgesic, immunosuppressive, and multidrug resistance reversal properties. These activities result from phenothiazines' interaction with biological systems through pharmacophoric substituents, multicyclic ring system interactions, and lipophilic characteristics allowing penetration through biological membranes (Pluta et al., 2011).
properties
IUPAC Name |
4-[[4-(benzenesulfonyl)-5-chloro-1,3-thiazol-2-yl]-methylamino]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3S2/c1-19(11-7-9-12(20)10-8-11)16-18-15(14(17)23-16)24(21,22)13-5-3-2-4-6-13/h2-10,20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBNCFQCITZKCTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)O)C2=NC(=C(S2)Cl)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[4-(Benzenesulfonyl)-5-chloro-1,3-thiazol-2-yl](methyl)amino}phenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Tert-butyl 3-oxa-9-azaspiro[5.5]undecane-11-carboxylate](/img/structure/B2858665.png)
![3-phenyl-N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]propanamide](/img/structure/B2858666.png)
![4-(3-chlorophenyl)-1lambda~6~-pyrido[2,3-e][1,2,4]thiadiazine-1,1(4H)-dione](/img/structure/B2858668.png)
![Tert-butyl 1-benzyl-3-hydroxy-1,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B2858669.png)
![2-(3,5-Dimethoxybenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2858671.png)

![3-(3,4-dimethylphenyl)-5-(4-methylbenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2858673.png)
![1-((3-Fluorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2858675.png)
![4-[(3-cyclopropyl-1H-1,2,4-triazol-5-yl)methoxy]aniline](/img/structure/B2858676.png)
![Sodium 4-fluoro-1-isobutyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2858678.png)
